![molecular formula C13H18BFO3 B6323594 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096994-56-6](/img/structure/B6323594.png)
2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (FMTD) is a novel organoboron compound that has been studied extensively for its potential applications in a variety of scientific research fields. It has been used in the synthesis of a wide range of complex molecules, and has also been studied for its potential uses in the field of biochemistry and physiology.
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. In organic synthesis, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in the synthesis of a wide range of complex molecules, such as peptides and other small molecules. In biochemistry, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in the synthesis of enzymes and other proteins. In physiology, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
The exact mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not fully understood. However, it is believed that 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane works by binding to specific molecules in the body and altering their function. For example, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to bind to enzymes and inhibit their activity, thus preventing the formation of toxic compounds. In addition, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been found to bind to certain receptors in the body and activate them, thus triggering a variety of physiological responses.
Biochemical and Physiological Effects
2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have a variety of biochemical and physiological effects. In cell cultures, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to inhibit the growth of certain types of cancer cells and to induce apoptosis in these cells. In animals, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to reduce inflammation and to reduce the risk of cardiovascular disease. In humans, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to reduce the risk of certain types of cancer and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages and limitations for lab experiments. One of the advantages of 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. In addition, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively stable and can be stored for extended periods of time. However, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is also relatively expensive and can be toxic in high concentrations.
Future Directions
There are a number of potential future directions for 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane research. One potential direction is to further explore its potential applications in the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further research could be conducted to explore its potential use in the synthesis of enzymes and other proteins. Furthermore, research could also be conducted to explore its potential use in the synthesis of peptides and other small molecules. Finally, further research could be conducted to explore the mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane and to identify new ways to utilize it in scientific research.
Synthesis Methods
2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized through a variety of methods, including the Williamson ether synthesis and the Stille cross-coupling reaction. In the Williamson ether synthesis, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized by the reaction of a boronic acid and a fluoroalkyl halide in the presence of a base, such as potassium carbonate. In the Stille cross-coupling reaction, 2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized by the reaction of an aryl halide and a boronic acid in the presence of a palladium catalyst.
properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-9-8-13(2,3)18-14(17-9)11-6-5-10(16-4)7-12(11)15/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRZDQUPRGGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
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